4'-Hydroxydiclofenac (also known as [2-(2,6-Dichloro-4-hydroxy-phenylamino)phenyl]acetic acid) is a high-purity compound with valuable applications in pharmaceutical research and drug development []. Here's a breakdown of its key scientific research uses:
One of the primary applications of 4'-Hydroxydiclofenac lies in evaluating the activity of CYP2C9, a crucial enzyme belonging to the Cytochrome P450 family []. These enzymes play a vital role in the body's metabolism process, breaking down various substances including medications []. By studying how effectively an individual metabolizes 4'-Hydroxydiclofenac, researchers can gain insights into their CYP2C9 activity levels. This information is valuable in personalized medicine approaches, as variations in CYP2C9 activity can affect how a person responds to certain medications [].
Another area of research involving 4'-Hydroxydiclofenac explores the influence of gentiopicroside, a natural compound found in some plants []. Studies investigate how gentiopicroside might interact with CYP2C9 enzymes and potentially alter their activity. Understanding this interaction could be helpful in developing new drug therapies or optimizing existing ones by considering potential interactions with other substances a patient might be consuming [].
4'-Hydroxydiclofenac is a significant metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It belongs to the family of phenylacetic acid derivatives and is characterized by its chemical structure, which includes a dichloro-substituted phenyl group and a hydroxyl group at the para position. The chemical formula for 4'-hydroxydiclofenac is . This compound plays a crucial role in the pharmacokinetics of diclofenac, influencing its therapeutic effects and potential side effects.
Similar to diclofenac, 4'-Hydroxydiclofenac is thought to exert its anti-inflammatory effects by inhibiting enzymes called cyclooxygenases (COX) []. COX enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain. By inhibiting COX, 4'-OH-DCF helps reduce inflammation and pain perception [].
4'-Hydroxydiclofenac primarily arises from the oxidative metabolism of diclofenac, facilitated by cytochrome P450 enzymes, particularly cytochrome P450 2C9. This metabolic pathway involves hydroxylation at the para position of the phenyl ring . The compound can undergo further conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and facilitate excretion .
The synthesis of 4'-hydroxydiclofenac has been explored through various methods. One notable approach involves the use of diclofenac as a starting material, which is subjected to oxidative conditions using specific reagents such as hydrogen peroxide or oxygen in the presence of catalysts . Improved synthetic routes have been developed to enhance yield and purity, indicating ongoing research into more efficient methodologies .
4'-Hydroxydiclofenac serves primarily as a biomarker in pharmacokinetic studies related to diclofenac metabolism. Its presence in biological samples can indicate drug usage and help assess metabolic pathways . Additionally, it is utilized in research to evaluate cytochrome P450 enzyme activity, particularly cytochrome P450 2C9 .
Studies have indicated that 4'-hydroxydiclofenac interacts with various biological systems, particularly regarding its role as a metabolite. Research highlights its influence on drug-drug interactions, especially when co-administered with other medications that are substrates for cytochrome P450 enzymes . Understanding these interactions is crucial for predicting potential side effects and optimizing therapeutic regimens involving diclofenac.
Several compounds are structurally and functionally similar to 4'-hydroxydiclofenac. These include:
Compound | Structure Type | Primary Use | Metabolite of |
---|---|---|---|
4'-Hydroxydiclofenac | Phenylacetic Acid Derivative | Drug Metabolite | Diclofenac |
Diclofenac | Phenylacetic Acid Derivative | Anti-inflammatory | - |
5-Hydroxydiclofenac | Phenylacetic Acid Derivative | Drug Metabolite | Diclofenac |
Nimesulide | Sulfonanilide | Analgesic | - |
Ibuprofen | Propionic Acid Derivative | Anti-inflammatory | - |
4'-Hydroxydiclofenac is unique due to its specific metabolic pathway from diclofenac and its dual role as both an active metabolite and an allergen. Its distinct hydroxylation pattern differentiates it from other metabolites and similar compounds.
4'-Hydroxydiclofenac possesses the molecular formula C₁₄H₁₁Cl₂NO₃ with a molecular weight of 312.148 grams per mole [1] [2] [3] [4]. The compound exhibits an achiral configuration with zero defined stereocenters, indicating the absence of chiral centers within its molecular framework [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-{2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenyl}acetic acid [6] [4] [7].
The structural framework consists of two aromatic ring systems connected through an amino linkage. The primary structural motif includes a phenylacetic acid moiety linked to a dichlorohydroxybenzene unit. The Simplified Molecular Input Line Entry System representation is OC(=O)Cc1ccccc1Nc2c(Cl)cc(O)cc2Cl [8] [5] [7], while the International Chemical Identifier string provides the complete connectivity information: InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) [1] [5] [7]. The corresponding InChI Key is KGVXVPRLBMWZLG-UHFFFAOYSA-N [1] [5] [3] [7].
The stereochemical analysis reveals that 4'-Hydroxydiclofenac contains no asymmetric carbon atoms, rendering it an achiral molecule [5]. This structural characteristic eliminates the possibility of enantiomeric forms and simplifies both analytical identification and synthetic preparation protocols.
The density of 4'-Hydroxydiclofenac has been determined to be 1.5 ± 0.1 grams per cubic centimeter under standard conditions [2]. Thermal analysis indicates a melting point range of 178-185°C with decomposition occurring during the melting process [2] [9]. The boiling point has been calculated at 432.7 ± 45.0°C at 760 millimeters of mercury pressure [2], while the flash point occurs at 215.5 ± 28.7°C [2].
Property | Value | Units |
---|---|---|
Density | 1.5 ± 0.1 | g/cm³ |
Melting Point | 178-185 (decomposition) | °C |
Boiling Point | 432.7 ± 45.0 (at 760 mmHg) | °C |
Flash Point | 215.5 ± 28.7 | °C |
4'-Hydroxydiclofenac demonstrates limited aqueous solubility with a water solubility of approximately 0.00962 milligrams per milliliter [4]. In phosphate buffered saline at physiological pH (7.2), the solubility increases to approximately 5 milligrams per milliliter [10] [11]. The compound exhibits significantly enhanced solubility in organic solvents, achieving approximately 30 milligrams per milliliter in dimethyl sulfoxide, ethanol, and dimethylformamide [10] [11].
The lipophilicity characteristics have been assessed through multiple computational approaches. The ALOGPS method yields a log P value of 4.43 [4], while the Chemaxon algorithm produces a log P value of 3.96 [4]. These values indicate substantial lipophilic character, which influences both pharmacokinetic properties and analytical behavior.
Acid-base equilibria analysis reveals a strongest acidic pKa of 3.76 [4], attributed to the carboxylic acid functionality, and a strongest basic pKa of -0.59 [4], reflecting the limited basicity of the amino group within the molecular context.
Solvent System | Solubility | Units |
---|---|---|
Water | 0.00962 | mg/mL |
PBS (pH 7.2) | ≈ 5 | mg/mL |
DMSO/EtOH/DMF | ≈ 30 | mg/mL |
Mass spectrometric analysis of 4'-Hydroxydiclofenac employs both positive and negative electrospray ionization modes to generate characteristic fragmentation patterns. Under positive ionization conditions, the molecular ion peak [M+H]⁺ appears at m/z 312.0188 with a relative intensity of 799 [7]. The most prominent fragment ion occurs at m/z 266.0133 with a relative intensity of 999, representing the base peak in positive mode [7].
Additional significant fragment ions in positive mode include m/z 231.0445 with relative intensities ranging from 140 to 999, and m/z 230.0363 with intensities between 43 and 178 [7]. These fragmentation patterns arise from systematic losses of functional groups and ring cleavages characteristic of phenylacetic acid derivatives.
Negative ionization mode produces the deprotonated molecular ion [M-H]⁻ at m/z 294.0082 with relative intensities ranging from 23 to 761 [7]. Fragment ions at m/z 266.0146 and m/z 230.0379 display relative intensities of 41-100 and 17-19, respectively [7]. The fragmentation mechanisms involve decarboxylation, chlorine loss, and aromatic ring fragmentations.
Ion Mode | m/z Value | Relative Intensity (%) | Ion Assignment |
---|---|---|---|
Positive ESI | 312.0188 | 799 | [M+H]⁺ |
Positive ESI | 266.0133 | 999 | Fragment ion |
Positive ESI | 231.0445 | 140-999 | Fragment ion |
Positive ESI | 230.0363 | 43-178 | Fragment ion |
Negative ESI | 294.0082 | 23-761 | [M-H]⁻ |
Negative ESI | 266.0146 | 41-100 | Fragment ion |
Negative ESI | 230.0379 | 17-19 | Fragment ion |
Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation through characteristic chemical shift patterns. Carbon-13 nuclear magnetic resonance spectroscopy has been employed to establish complete assignments for the aromatic and aliphatic carbon environments [12] [13]. The carboxylic acid carbonyl carbon exhibits a characteristic chemical shift in the 170-185 parts per million range, consistent with carboxylic acid functionality [14].
Aromatic carbon signals appear in the 125-150 parts per million region [14], with specific chemical shifts reflecting the electronic environment modifications induced by chlorine and hydroxyl substituents. The methylene carbon of the acetic acid moiety displays chemical shifts in the 50-65 parts per million range [14], characteristic of carbons adjacent to electron-withdrawing groups.
Proton nuclear magnetic resonance analysis reveals distinct resonance patterns for the aromatic protons, with chemical shifts reflecting the substitution patterns on both aromatic rings [13]. The hydroxyl and amino protons provide exchangeable signals that confirm functional group presence and molecular connectivity [13].
The biotransformation of diclofenac to 4'-hydroxydiclofenac represents one of the most extensively characterized cytochrome P450-mediated drug metabolism pathways. This oxidative transformation occurs primarily through the hydroxylation of the dichlorophenyl ring at the 4' position, resulting in the formation of the pharmacologically active metabolite 4'-hydroxydiclofenac [1] [2].
The oxidative metabolism of diclofenac follows a complex multi-pathway system involving several cytochrome P450 isoenzymes. The parent compound undergoes extensive hepatic metabolism, with 4'-hydroxylation accounting for approximately 60% of its oxidative pathways [3]. This transformation represents the major metabolic route at therapeutically relevant concentrations, with the metabolite subsequently undergoing further biotransformation through phase II conjugation reactions [1].
Cytochrome P450 2C9 demonstrates remarkable specificity for the 4'-hydroxylation of diclofenac, functioning as the predominant enzyme responsible for this biotransformation pathway. Kinetic studies using recombinant human cytochrome P450 2C9 reveal exceptional catalytic efficiency, with a Km value of 15 ± 8 μM and an intrinsic clearance (kcat/KM) of 1.6 min⁻¹μM⁻¹ [4]. This represents significantly higher efficiency compared to other cytochrome P450 isoenzymes, which exhibit kcat/KM values of only 0.025 min⁻¹μM⁻¹ [4].
The regiospecificity of cytochrome P450 2C9 for 4'-hydroxylation distinguishes it from other isoenzymes in the cytochrome P450 2C subfamily. While cytochrome P450 2C19, 2C18, and 2C8 produce both 4'-hydroxydiclofenac and 5-hydroxydiclofenac simultaneously, cytochrome P450 2C9 demonstrates exclusive formation of 4'-hydroxydiclofenac [4]. This selectivity results from specific substrate positioning within the enzyme active site, where the carboxylate moiety of diclofenac interacts with putative cationic residues, orienting the molecule for precise 4'-hydroxylation [5].
Human liver microsome studies confirm the predominant role of cytochrome P450 2C9 in 4'-hydroxydiclofenac formation, with kinetic parameters showing Km values ranging from 9 ± 1 μM to 12.5 μM and Vmax values of 432 ± 15 pmol/min/mg protein [6] [7]. The formation of 4'-hydroxydiclofenac follows Michaelis-Menten kinetics under physiological conditions, indicating saturable enzyme kinetics at therapeutic diclofenac concentrations [7].
Inhibition studies using selective cytochrome P450 inhibitors provide additional evidence for cytochrome P450 2C9 specificity. Sulfaphenazole, a selective cytochrome P450 2C9 inhibitor, significantly reduces 4'-hydroxydiclofenac formation, while inhibitors of other cytochrome P450 isoenzymes demonstrate minimal effects [2]. Conversely, troleandomycin, a cytochrome P450 3A4 inhibitor, does not affect 4'-hydroxylation but inhibits 5-hydroxylation, confirming the distinct enzymatic pathways for different diclofenac metabolites [2].
The molecular basis for cytochrome P450 2C9 specificity involves critical amino acid residues within the enzyme active site. Site-directed mutagenesis studies identify key residues including Arg97, Phe114, Asn289, and Ser286, which influence substrate binding affinity and regioselectivity [5]. The Ile359Leu variant (cytochrome P450 2C9*3) demonstrates reduced activity toward diclofenac, with increased Km values and decreased Vmax, resulting in significantly lower intrinsic clearance [8].
The biotransformation of diclofenac exhibits considerable interspecies variation, reflecting differences in cytochrome P450 expression, activity, and substrate specificity across mammalian species. These variations have significant implications for extrapolating metabolism data from animal models to human pharmacokinetics and toxicology [9] [10].
In humans, cytochrome P450 2C9 serves as the primary enzyme for 4'-hydroxydiclofenac formation, accounting for greater than 99.5% of this metabolic pathway [7]. The high efficiency and specificity of human cytochrome P450 2C9 result in 4'-hydroxydiclofenac being the predominant hydroxylated metabolite, with urinary recovery of diclofenac and its metabolites representing 60-70% of the administered dose [1].
Rodent species demonstrate distinct metabolic profiles compared to humans. In rats, the cytochrome P450 2C11 isoenzyme, considered the orthologous enzyme to human cytochrome P450 2C9, catalyzes 4'-hydroxylation with moderate efficiency [11]. However, rats show enhanced formation of reactive intermediates and covalent protein binding compared to humans, suggesting additional bioactivation pathways [12]. Urinary excretion accounts for approximately 39% of the administered dose in rats, with 4'-hydroxydiclofenac and 5-hydroxydiclofenac serving as major metabolites [10].
Dogs exhibit a markedly different metabolic pattern, with taurine conjugation of unchanged diclofenac representing the predominant urinary metabolite rather than hydroxylated derivatives [13]. This species-specific conjugation pathway results in reduced formation of 4'-hydroxydiclofenac compared to humans and other species. Urinary recovery in dogs accounts for 35-40% of the dose, with the majority present as taurine conjugates [10].
Non-human primates provide metabolic profiles more similar to humans, though with important distinctions. Rhesus monkeys demonstrate 4'-hydroxylation as a major pathway, with urinary recovery of 71% of the administered dose [10]. However, the relative contribution of different cytochrome P450 isoenzymes may differ from humans, potentially involving cytochrome P450 2C19 variants [9].
Common marmosets (Callithrix jacchus) present a unique metabolic profile characterized by the absence of a functional ortholog to human cytochrome P450 2C9 [9]. In marmosets, 5-hydroxylation predominates over 4'-hydroxylation, mediated primarily by cytochrome P450 3A5/90 enzymes. Wild-type marmosets show roughly equal plasma levels of 4'-hydroxydiclofenac and 5-hydroxydiclofenac, while homozygous variants for cytochrome P450 2C19 polymorphisms demonstrate approximately three-fold higher 5-hydroxydiclofenac levels [9].
The kinetic parameters for diclofenac metabolism vary significantly across species. Km values for 4'-hydroxylation in human and marmoset liver microsomes are comparable at approximately 30 μM, while Km values for 5-hydroxylation are around 120 μM in both species [9]. However, the relative contribution of each pathway differs substantially due to varying enzyme expression levels and activities.
Baboons demonstrate metabolic patterns intermediate between humans and other non-human primates, with 74% urinary recovery and 4'-hydroxydiclofenac as a major metabolite [10]. The high recovery percentage suggests efficient phase I and phase II metabolism similar to humans, making baboons potentially suitable models for human metabolism studies.
Following the initial cytochrome P450-mediated hydroxylation, 4'-hydroxydiclofenac undergoes extensive secondary metabolic reactions that enhance its water solubility and facilitate elimination. These phase II biotransformation reactions include glucuronidation, sulfation, and other conjugation pathways that significantly impact the pharmacokinetic profile and biological activity of the metabolite [14] [15].
Glucuronidation represents the predominant secondary metabolic pathway for 4'-hydroxydiclofenac, catalyzed primarily by uridine diphosphate-glucuronosyltransferase enzymes. This conjugation reaction significantly enhances the water solubility of the metabolite, facilitating renal and biliary elimination [3] [14].
Uridine diphosphate-glucuronosyltransferase 2B7 serves as the primary enzyme responsible for the glucuronidation of both diclofenac and 4'-hydroxydiclofenac [14] [15]. Kinetic studies demonstrate that uridine diphosphate-glucuronosyltransferase 2B7 exhibits high affinity for diclofenac as the parent compound, with Km values ranging from 17.9 to 91.9 μM depending on the experimental system and species [16]. The enzyme shows preference for direct glucuronidation of diclofenac over its hydroxylated metabolites, though 4'-hydroxydiclofenac glucuronidation occurs as a secondary pathway [15].
Uridine diphosphate-glucuronosyltransferase 1A9 contributes to the glucuronidation of diclofenac metabolites, though with lower efficiency compared to uridine diphosphate-glucuronosyltransferase 2B7 [17]. This enzyme demonstrates higher specificity for propofol glucuronidation but participates in the conjugation of hydroxylated diclofenac metabolites under certain conditions [18].
Uridine diphosphate-glucuronosyltransferase 2B17 plays a significant role in intestinal metabolism of diclofenac and its metabolites [19]. This enzyme exhibits considerable genetic polymorphism, with gene deletion frequencies ranging from approximately 20% in Caucasian populations to 90% in Japanese populations [19]. Individuals with high uridine diphosphate-glucuronosyltransferase 2B17 expression demonstrate 21-fold greater rates of diclofenac glucuronide formation in intestinal microsomes compared to null carriers [19].
The glucuronidation of 4'-hydroxydiclofenac produces glucuronide conjugates that are more readily excreted in urine and bile [3]. These conjugates retain the pharmacological activity of the parent metabolite but demonstrate altered pharmacokinetic properties, including increased renal clearance and reduced tissue distribution [1].
Sulfation pathways contribute to a lesser extent in the conjugation of 4'-hydroxydiclofenac in humans [17]. Sulfotransferase 1A1 and 1A3 demonstrate activity toward hydroxylated diclofenac metabolites, though this pathway represents a minor route compared to glucuronidation [17]. The sulfation of 4'-hydroxydiclofenac produces sulfate conjugates that are rapidly eliminated in urine but generally represent less than 10% of the total metabolite burden [14].
Species differences in conjugation pathways significantly impact the overall elimination profile of 4'-hydroxydiclofenac. Dogs demonstrate extensive taurine conjugation of the parent compound, which reduces the formation of hydroxylated metabolites available for subsequent glucuronidation [13]. Rats show efficient glucuronidation similar to humans, though with different relative contributions of various uridine diphosphate-glucuronosyltransferase isoenzymes [16].
The glucuronidation capacity varies significantly across species, with mouse liver microsomes demonstrating the highest Vmax values at 7.22 nmol/min/mg, followed by human liver microsomes at 6.66 ± 0.33 nmol/min/mg [16]. Rat liver microsomes show considerably lower activity at 0.83 ± 0.04 nmol/min/mg, indicating species-specific differences in enzyme expression and activity [16].
Genetic polymorphisms in uridine diphosphate-glucuronosyltransferase enzymes significantly affect 4'-hydroxydiclofenac metabolism. The uridine diphosphate-glucuronosyltransferase 2B7*2 variant demonstrates approximately 6-fold lower intrinsic clearance for diclofenac glucuronidation compared to the wild-type enzyme [15]. This reduction in glucuronidation capacity may result in increased exposure to parent diclofenac and its hydroxylated metabolites, potentially contributing to enhanced toxicity risk [15].
The biotransformation of 4'-hydroxydiclofenac exhibits distinct tissue-specific patterns that reflect the differential expression and activity of metabolizing enzymes across organs. The liver and kidneys represent the primary sites of secondary metabolism, though their relative contributions and enzymatic profiles differ significantly [16] [19].
Hepatic biotransformation dominates the secondary metabolism of 4'-hydroxydiclofenac, with the liver expressing high levels of both cytochrome P450 2C9 and uridine diphosphate-glucuronosyltransferase 2B7 [16]. Hepatic microsomes demonstrate robust glucuronidation activity, with Vmax values of 6.66 ± 0.33 nmol/min/mg for diclofenac glucuronidation in humans [16]. The liver serves as the primary site for both the formation of 4'-hydroxydiclofenac from diclofenac and its subsequent conjugation to glucuronide metabolites [7].
The hepatic expression of cytochrome P450 2C9 represents approximately 18% of total cytochrome P450 protein in liver microsomes, making it one of the most abundant drug-metabolizing enzymes [20]. This high expression level, combined with the enzyme's specificity for diclofenac, ensures efficient hepatic formation of 4'-hydroxydiclofenac under physiological conditions [7].
Uridine diphosphate-glucuronosyltransferase 2B7 demonstrates predominant hepatic expression, with liver microsomes showing significantly higher glucuronidation activity compared to other tissues [16]. The hepatic glucuronidation of 4'-hydroxydiclofenac occurs in hepatocytes, where the metabolite can be subsequently transported into bile for elimination or released into the systemic circulation for renal excretion [14].
Renal biotransformation contributes to a lesser extent but remains clinically significant for the overall elimination of 4'-hydroxydiclofenac [16]. Kidney microsomes express moderate levels of uridine diphosphate-glucuronosyltransferase 2B7, enabling local glucuronidation of 4'-hydroxydiclofenac that reaches the kidneys via systemic circulation [16]. However, the glucuronidation activity in renal microsomes is considerably lower than hepatic activity, typically representing 20-30% of hepatic rates [16].
The renal expression of cytochrome P450 2C9 is minimal compared to hepatic levels, limiting the local formation of 4'-hydroxydiclofenac within kidney tissue [16]. Consequently, renal metabolism focuses primarily on the conjugation of 4'-hydroxydiclofenac that originates from hepatic metabolism rather than de novo formation from diclofenac [19].
Intestinal biotransformation represents an important component of first-pass metabolism for orally administered diclofenac and affects the systemic exposure to 4'-hydroxydiclofenac [19]. The small intestine and duodenum express moderate levels of cytochrome P450 2C9, enabling intestinal formation of 4'-hydroxydiclofenac during drug absorption [20]. However, the intestinal expression of uridine diphosphate-glucuronosyltransferase enzymes is lower than hepatic levels, resulting in reduced local conjugation capacity [16].
Uridine diphosphate-glucuronosyltransferase 2B17 demonstrates preferential intestinal expression, with higher activity in intestinal microsomes compared to hepatic tissue [19]. This enzyme contributes significantly to intestinal glucuronidation of diclofenac and its metabolites, affecting the bioavailability of 4'-hydroxydiclofenac following oral administration [19]. Individuals with high intestinal uridine diphosphate-glucuronosyltransferase 2B17 expression show enhanced first-pass glucuronidation, resulting in altered systemic exposure to both diclofenac and 4'-hydroxydiclofenac [19].
The tissue distribution of secondary metabolizing enzymes creates a hierarchical system for 4'-hydroxydiclofenac biotransformation. The liver serves as the primary metabolic organ, responsible for both formation and conjugation reactions [7]. The kidneys function primarily as an elimination organ with limited local metabolism [16]. The intestines contribute to first-pass metabolism that affects systemic exposure [19].
Species differences in tissue-specific enzyme expression significantly impact the overall biotransformation profile of 4'-hydroxydiclofenac. Rats demonstrate higher hepatic cytochrome P450 activity relative to glucuronidation capacity compared to humans, resulting in enhanced formation of reactive intermediates [21]. Dogs show reduced hepatic hydroxylation but enhanced taurine conjugation, creating a distinct elimination profile [13].
Corrosive;Acute Toxic;Irritant;Environmental Hazard